molecular formula C21H20FN3OS B2812260 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1207044-30-1

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2812260
CAS No.: 1207044-30-1
M. Wt: 381.47
InChI Key: ZAPLGMXIYGVWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H20FN3OS and its molecular weight is 381.47. The purity is usually 95%.
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Biological Activity

The compound 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, also known by its CAS number 1207044-49-2, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22FN3OSC_{22}H_{22}FN_3OS, with a molecular weight of 395.5 g/mol. The structure features an imidazole ring, a thioether linkage, and a pyrrolidine moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC22H22FN3OS
Molecular Weight395.5 g/mol
CAS Number1207044-49-2
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Anticancer Potential

Recent studies have indicated that compounds with similar structures may exhibit significant anticancer properties. For instance, the imidazole and thiazole derivatives have been shown to inhibit various cancer cell lines. A comparative study demonstrated that compounds containing imidazole rings displayed cytotoxicity against several cancer types, including breast and prostate cancers, with IC50 values in the low micromolar range .

Case Study:
In a study evaluating the efficacy of imidazole derivatives on cancer cells, it was found that certain derivatives exhibited IC50 values as low as 0.275 µM against prostate cancer cells (PC-3), indicating strong anticancer activity compared to standard treatments like erlotinib .

The mechanism by which this compound exerts its biological effects may involve the modulation of enzyme activity or receptor interactions. The presence of the fluorophenyl group enhances hydrophobic interactions, potentially increasing binding affinity to target proteins involved in cancer progression .

In Vitro Studies

In vitro assays have been conducted to assess the compound's cytotoxic effects. For example, compounds structurally related to this compound were tested against various cell lines using MTT assays. Findings indicated that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes or receptors. These studies suggest that the compound can effectively bind to active sites due to its structural features, which may lead to inhibition of key signaling pathways involved in tumor growth .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3OS/c22-17-8-10-18(11-9-17)25-19(16-6-2-1-3-7-16)14-23-21(25)27-15-20(26)24-12-4-5-13-24/h1-3,6-11,14H,4-5,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPLGMXIYGVWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.